N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a fused furochromenone core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety. The propanamide side chain is linked to a 4-fluorobenzyl group, distinguishing it from structurally related derivatives.
Properties
Molecular Formula |
C24H22FNO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H22FNO4/c1-13-15(3)29-21-11-22-20(10-19(13)21)14(2)18(24(28)30-22)8-9-23(27)26-12-16-4-6-17(25)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,26,27) |
InChI Key |
SDKSATPOIXBHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
-
Formation of the Furochromenone Core: : The furochromenone core can be synthesized through a series of cyclization reactions starting from appropriate substituted phenols and aldehydes. The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Trimethyl Groups: : The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Attachment of the Fluorobenzyl Group: : The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the furochromenone intermediate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
-
Formation of the Propanamide Moiety: : The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with propanoyl chloride or a similar acylating agent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromenone core, potentially converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. If it functions as a receptor modulator, it may interact with receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Key Observations :
- The 4-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to the 4-methylbenzyl analogue .
- The absence of a 9-methyl group (vs.
- NFP (ZINC08764437) shares the furochromenone-propanamide backbone but replaces benzyl with an imidazole-ethyl group, altering hydrogen-bonding interactions with residues like Cys25 in Cathepsin L .
Biochemical Interactions and Binding Affinities
Studies on analogues highlight the importance of substituents in enzyme inhibition:
- NFP (ZINC08764437): Exhibits strong interactions with the catalytic triad (Cys25, Met161, Asp162) of Cathepsin L via its bulky furochromenone core and hydrogen bonding with Gly68 and Ala135 .
- Target Compound: The 4-fluorobenzyl group may enhance π-π stacking with aromatic residues (e.g., Trp26 in Cathepsin L) compared to non-fluorinated derivatives.
- CAS 853900-00-2 : The additional 9-methyl group may hinder access to narrow binding pockets, reducing affinity compared to trimethyl-substituted derivatives .
Theoretical Property Analysis
Predicted physicochemical properties (based on structural trends):
| Property | Target Compound | 4-Methylbenzyl Analogue | NFP (ZINC08764437) |
|---|---|---|---|
| Molecular Weight | ~451.5 g/mol | ~447.5 g/mol | ~464.5 g/mol |
| logP | ~3.8 (fluorine increases) | ~3.5 | ~2.9 (polar imidazole) |
| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH + imidazole) |
Implications :
- Higher logP in the target compound suggests improved membrane permeability over NFP but may increase off-target binding risks.
- Reduced hydrogen-bond donors compared to NFP could limit polar interactions but enhance bioavailability.
Biological Activity
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound derived from furocoumarins, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C26H27NO5 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MIVVLOJCELFARM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cholinesterases and cyclooxygenases, which are crucial in neurotransmission and inflammatory processes respectively.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways.
- Antioxidant Activity : The presence of the furocoumarin structure contributes to its ability to scavenge free radicals.
Research Findings
Recent studies have highlighted several aspects of the compound's biological activity:
- Inhibition of Cholinesterases : In vitro studies indicated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency against these targets .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory conditions .
- Antioxidant Effects : The antioxidant activity was assessed through various assays that measure the ability to scavenge free radicals. Results indicated that the compound could protect cells from oxidative stress .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into how the compound interacts with its protein targets. These studies revealed that the fluorine atom enhances binding affinity due to its electron-withdrawing properties, which facilitate stronger interactions with active sites of enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
